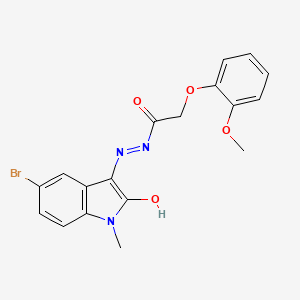
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures to numb a specific area of the body. It belongs to the class of amide-type local anesthetics and is a potent and long-acting drug. Bupivacaine is an important drug in the field of medicine, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to scientists.
Mechanism of Action
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide works by blocking the transmission of nerve impulses from the affected area to the brain. It does this by binding to sodium channels in the nerve cells, preventing the influx of sodium ions and thus blocking the depolarization of the nerve cell. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has a long duration of action, which makes it useful for providing long-lasting pain relief. This compound is also highly lipophilic, which allows it to penetrate the lipid-rich nerve cell membrane and reach the sodium channels. This property contributes to its potency as a local anesthetic. However, bupivacaine can also have toxic effects on the heart and central nervous system, which limits its use in certain situations.
Advantages and Limitations for Lab Experiments
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Its long duration of action and potency make it useful for studying the effects of local anesthesia on nerve function and pain perception. However, its toxicity limits its use in certain in vitro and in vivo experiments. In addition, the variability in the response of different individuals to bupivacaine can make it difficult to draw definitive conclusions from experimental data.
Future Directions
There are several future directions for research on bupivacaine. One area of interest is the development of new formulations of bupivacaine that can provide longer-lasting pain relief with fewer side effects. Another area of research is the investigation of the mechanisms of bupivacaine toxicity and the development of strategies to mitigate its adverse effects. In addition, studies on the use of bupivacaine in combination with other drugs for pain management are ongoing.
Synthesis Methods
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can be synthesized by reacting 2,6-dimethylaniline with butyryl chloride to form 2,6-dimethyl-N-butylcarboxyaniline. This compound is then reacted with piperidine to form 1-butyryl-4-(2,6-dimethylphenyl)piperidine, which is subsequently reacted with methoxyacetyl chloride to produce this compound.
Scientific Research Applications
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as surgery, dental work, and childbirth. This compound is also used in veterinary medicine to provide local anesthesia for animals. In addition, bupivacaine has been used in research studies to investigate the effects of local anesthesia on nerve function and pain perception.
properties
IUPAC Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-17(21)20-10-8-14(9-11-20)18(22)19-15-12-13(2)6-7-16(15)23-3/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDEHYMBFDYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)
![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)
![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B5976510.png)
![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976547.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![1-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5976555.png)
![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)

![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)